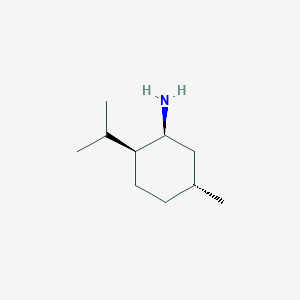

(1S,2S,5R)-Neomenthyl amine

説明

(1S,2S,5R)-Neomenthyl amine is a chiral amine with three stereogenic centers. It is a derivative of menthol, a compound known for its cooling properties. The specific stereochemistry of this compound makes it an interesting subject for research in various fields, including organic synthesis and pharmaceutical development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-Neomenthyl amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (1S,2S,5R)-Neomenthone using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor under hydrogen gas. The process is scalable and can be optimized for high yield and purity.

化学反応の分析

Types of Reactions: (1S,2S,5R)-Neomenthyl amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide, can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemistry

(1S,2S,5R)-Neomenthyl amine serves as a chiral building block in the synthesis of complex organic molecules. Its applications include:

- Chiral Ligands and Catalysts : It is used to prepare various chiral ligands for asymmetric synthesis.

- Synthetic Intermediates : Functions as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is employed for studying enzyme mechanisms and protein-ligand interactions due to its chirality:

- Enzyme Modulation : Acts as a substrate or inhibitor in enzymatic reactions.

- Protein Interactions : Investigated for its role in binding to specific receptors affecting signal transduction pathways.

Medicine

Research indicates potential therapeutic applications:

- Drug Development : Explored as an intermediate in synthesizing compounds targeting neurological disorders.

- Therapeutic Properties : Preliminary studies suggest it may enhance enzyme activity or modulate receptor functions.

Data Tables

Enzyme Activity Modulation

A study demonstrated that this compound could enhance the activity of certain enzymes by serving as an effective co-substrate. Experiments showed varying concentrations of the compound positively influenced enzyme kinetics.

Therapeutic Applications

Preliminary investigations have indicated the role of this compound in drug synthesis targeting neurological disorders. Its ability to cross the blood-brain barrier effectively positions it as a promising candidate for further research.

作用機序

The mechanism of action of (1S,2S,5R)-Neomenthyl amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating biological responses through specific signaling pathways.

類似化合物との比較

(1R,2S,5R)-Menthol: Known for its cooling properties and used in various consumer products.

(1S,2S,5R)-Neomenthone: A precursor in the synthesis of (1S,2S,5R)-Neomenthyl amine.

(1R,2S,5R)-Neomenthyl alcohol: Another derivative of menthol with different functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

生物活性

(1S,2S,5R)-Neomenthyl amine is a chiral amine derivative of menthol, characterized by its specific stereochemistry. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and applications in scientific research.

Target Receptors

The primary target of this compound is the TRPM8 receptor , a member of the transient receptor potential (TRP) channel family. This receptor is known for its role in thermoregulation and pain perception. The compound acts as an agonist , leading to the influx of cations like calcium and sodium into cells, which induces a cooling sensation and may contribute to its analgesic properties.

Biochemical Pathways

Upon activation of the TRPM8 receptor, several biochemical pathways are engaged:

- Calcium Influx : Increased intracellular calcium levels can trigger various cellular responses, including neurotransmitter release.

- Pain Modulation : The activation of TRPM8 has been linked to the modulation of nociceptive signals, potentially providing relief from pain.

Pharmacokinetics

This compound is likely absorbed through mucous membranes and skin. It undergoes metabolism primarily in the liver and is excreted via urine. Its pharmacokinetic profile suggests that it may have systemic effects when administered topically or orally.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. By modulating TRPM8 activity, it may reduce inflammation in tissues and provide symptomatic relief in conditions characterized by pain and swelling.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable chiral building block for synthesizing complex organic molecules. Its unique stereochemistry allows for the development of novel pharmaceuticals with enhanced efficacy and specificity.

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

- Pain Relief : A study investigating the analgesic effects of TRPM8 agonists found that compounds similar to this compound could significantly reduce pain responses in animal models .

- Antimicrobial Activity : Clinical evaluations have reported successful use of neomenthyl derivatives in treating infections resistant to conventional antibiotics .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented below:

| Compound | Structure | Primary Activity |

|---|---|---|

| This compound | Chiral amine | TRPM8 agonist; analgesic; anti-inflammatory |

| Menthol | Monoterpenoid | TRPM8 agonist; cooling effect |

| (1R,2R,5R)-Neomenthyl Amine | Stereoisomer | Similar activity with different efficacy |

特性

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503899 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-19-0 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。